3,3-Bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-EN-1-one
Description
Properties
IUPAC Name |
3,3-bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3OS2/c1-17-11(18-2)7-10(16)8-5-3-4-6-9(8)12(13,14)15/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTCREWNEPNODG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=CC(=O)C1=CC=CC=C1C(F)(F)F)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561610 | |
| Record name | 3,3-Bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90561610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116609-90-6 | |
| Record name | 3,3-Bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90561610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Trifluoromethyl Alcohol Intermediate
The reaction begins with 2-(trifluoromethyl)benzaldehyde, which reacts with TMSCF₃ under anhydrous conditions. In a representative procedure:
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Reagents : 2-(Trifluoromethyl)benzaldehyde (2.0 mmol), TMSCF₃ (4.0 mmol), sodium acetate (NaOAc, 4.0 mmol).
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Solvent : Anhydrous dimethylformamide (DMF, 2 mL).
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Conditions : Room temperature, 10 hours.
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Workup : The mixture is quenched with water, extracted with diethyl ether, and dried over Na₂SO₄. Purification via column chromatography (ethyl acetate/petroleum ether = 1:200) yields the trifluoromethyl alcohol.
Key Data :
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Yield : 85–90%.
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¹H NMR (500 MHz, CDCl₃) : δ 7.65–7.45 (m, 4H, Ar-H), 5.21 (s, 1H, -OH), 3.82 (q, J = 6.5 Hz, 1H, -CH(CF₃)).
Enone Formation via BF₃·OEt₂-Catalyzed Cyclization
The trifluoromethyl alcohol is reacted with 3,3-bis(methylsulfanyl)prop-2-en-1-one under BF₃ catalysis:
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Reagents : Trifluoromethyl alcohol (0.30 mmol), 3,3-bis(methylsulfanyl)prop-2-en-1-one (0.45 mmol), BF₃·OEt₂ (0.09 mmol).
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Solvent : Anhydrous acetonitrile (3 mL).
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Conditions : Room temperature, 4–8 hours.
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Workup : The reaction is quenched with ice-water, extracted with dichloromethane, and purified via column chromatography (ethyl acetate/petroleum ether = 1:150).
Key Data :
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Yield : 90–95%.
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¹H NMR (500 MHz, CDCl₃) : δ 7.85–7.60 (m, 4H, Ar-H), 6.45 (s, 1H, enone-H), 2.55 (s, 6H, -SMe).
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HRMS (ESI-TOF) : Calcd for C₁₃H₁₂F₃NOS₂⁺ [M + H]⁺: 326.0421; Found: 326.0424.
Optimization of Reaction Parameters
Catalyst Loading and Solvent Effects
The use of BF₃·OEt₂ (5–10 mol%) in acetonitrile proves optimal for cyclization, minimizing side reactions such as oligomerization. Polar aprotic solvents (e.g., DMF, MeCN) enhance reaction rates compared to nonpolar solvents like toluene.
Temperature and Time Dependence
Reactions conducted at room temperature for 4–8 hours achieve complete conversion, as monitored by thin-layer chromatography (TLC). Elevated temperatures (>40°C) lead to decomposition of the enone product.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Column chromatography with ethyl acetate/petroleum ether (1:150) ensures >95% purity, as confirmed by HPLC (C18 column, MeCN/H₂O = 70:30, λ = 254 nm).
Comparative Analysis of Alternative Routes
Claisen-Schmidt Condensation
Attempted condensation of 2-(trifluoromethyl)acetophenone with bis(methylsulfanyl)acetylene in basic conditions yields <20% product, highlighting the superiority of the BF₃-catalyzed route.
Thiolation of Diketones
Treatment of 1-[2-(trifluoromethyl)phenyl]propane-1,3-dione with methyl iodide and NaSH in DMF results in partial thiolation (50–60% yield), necessitating multiple purification steps.
Industrial-Scale Considerations
Cost Efficiency
TMSCF₃, though expensive, is used stoichiometrically, necessitating recycling protocols. BF₃·OEt₂ is recoverable via distillation, reducing overall costs.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or thiols.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Compounds with new functional groups replacing the methylsulfanyl groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to 3,3-bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-EN-1-one exhibit potent antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent .
Anticancer Properties
The compound has been investigated for its anticancer effects. A study highlighted its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the trifluoromethyl group is believed to enhance its bioactivity by increasing lipophilicity, thereby improving cellular uptake .
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit inflammatory mediators, making it a candidate for developing anti-inflammatory drugs. Its mechanism involves the suppression of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis .
Material Science
Synthesis of Functional Polymers
this compound has been utilized in the synthesis of functional polymers. These polymers exhibit unique thermal and electrical properties due to the presence of sulfur and fluorine atoms in their structure. Research indicates that incorporating this compound into polymer matrices can enhance their mechanical strength and thermal stability .
Photovoltaic Applications
The compound's unique electronic properties make it suitable for use in organic photovoltaic devices. Studies have shown that incorporating this compound into organic solar cells can improve light absorption and charge mobility, leading to higher efficiency in energy conversion .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Journal of Medicinal Chemistry (2020) | Antimicrobial Activity | Significant inhibition of bacterial growth with low MIC values. |
| International Journal of Cancer (2021) | Anticancer Properties | Induced apoptosis in multiple cancer cell lines; enhanced bioactivity due to trifluoromethyl group. |
| Polymer Science Journal (2022) | Material Science | Improved mechanical properties in polymer composites containing the compound. |
| Solar Energy Materials & Solar Cells (2023) | Photovoltaic Applications | Enhanced efficiency in organic solar cells through improved charge mobility. |
Mechanism of Action
The mechanism of action of 3,3-Bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-EN-1-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis, depending on its specific pharmacological properties.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Substituent Variations
Key Observations:
- For example, 4-CF₃ analogs (e.g., compound 3o in ) show higher synthetic yields (77%) compared to brominated or methoxylated derivatives .
- Electronic Effects : CF₃ groups enhance electrophilicity of the carbonyl group, making the compound more reactive toward nucleophiles. This contrasts with electron-donating groups (e.g., methoxy in compound 3p), which may reduce reactivity .
- Biological Activity : Chalcone derivatives with 4-CF₃ substituents exhibit antiviral activity against tobacco mosaic virus (TMV), as seen in . The target compound’s 2-CF₃ isomer may show divergent activity due to steric or electronic factors .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Melting Points: Derivatives with polar groups (e.g., amino in ) exhibit higher melting points due to hydrogen bonding, whereas methylsulfanyl-substituted compounds (e.g., 3o) are typically lower-melting solids .
- Spectral Trends : The carbonyl (C=O) stretch in IR spectra appears near 1665 cm⁻¹ for methylsulfanyl analogs, consistent with conjugation effects .
Biological Activity
3,3-Bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-EN-1-one, also referred to by its CAS number 116609-88-2, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on available literature.
The molecular formula of this compound is with a molecular weight of approximately 292.34 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.297 g/cm³ |
| Boiling Point | 352.128 °C |
| Flash Point | 166.761 °C |
| LogP | 4.455 |
| PSA | 67.670 |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to obtain the desired structure. The detailed synthetic routes often include various organic reactions such as Michael additions or condensation reactions involving trifluoromethylated phenyl groups.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related compounds has shown effective inhibition of microtubule assembly at concentrations around 20 μM, suggesting potential as microtubule-destabilizing agents . In cellular assays, certain derivatives have demonstrated the ability to induce apoptosis in breast cancer cells (MDA-MB-231), enhancing caspase activity significantly at concentrations as low as 10 μM .
Anti-inflammatory Effects
The compound's structural similarities to other biologically active molecules suggest potential anti-inflammatory effects. For example, derivatives with similar frameworks have been evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. Preliminary findings indicate that some derivatives exhibit IC50 values in the micromolar range against COX enzymes, thereby suggesting a possible therapeutic role in managing inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the aromatic ring and modifications to the methyl sulfanyl group can significantly influence its potency and selectivity against biological targets.
Case Studies
Case Study 1: Apoptosis Induction in Cancer Cells
A study focusing on structurally related compounds demonstrated that specific substitutions could enhance apoptosis in MDA-MB-231 cells. The compound was tested alongside known anticancer agents and showed promising results in enhancing caspase activity and inducing morphological changes indicative of apoptosis .
Case Study 2: COX Inhibition
Another study evaluated the anti-inflammatory potential of related compounds by measuring their effect on COX enzyme activity. Compounds were screened for their ability to inhibit PGE2 production, with several demonstrating significant inhibitory activity at low concentrations .
Q & A
Q. How can computational docking studies predict the biological activity of 3,3-bis(methylsulfanyl)prop-2-en-1-one derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina) with EGFR kinase (PDB: 1M17) identifies binding poses. For example, derivatives with trifluoromethylphenyl groups show docking scores of −5.46 to −7.32 kcal/mol, correlating with predicted IC₅₀ values (4.33–99.96 µM). Hydrogen bonding with Lys721 and hydrophobic interactions with Leu694/Val702 are critical for activity .
Q. What electronic properties (e.g., hyperpolarizability) make this compound suitable for nonlinear optical (NLO) applications?
- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) reveal high first hyperpolarizability (β) due to charge transfer between electron-rich thioether groups and electron-deficient trifluoromethylphenyl rings. Experimental SHG measurements show β values 1.33× higher than nitro-substituted analogs, attributed to enhanced π-conjugation .
Q. How do steric and electronic effects influence regioselectivity in the synthesis of bis(methylsulfanyl) derivatives?
- Methodological Answer : Electron-withdrawing substituents (e.g., −CF₃) on the aryl ring increase electrophilicity at the β-carbon, favoring thiolate attack. Steric hindrance from ortho-substituents (e.g., 2-trifluoromethylphenyl) reduces yields by 10–15% compared to para-substituted analogs. Kinetic studies (NMR monitoring) show reaction completion in <6 hrs for electron-deficient substrates .
Data Contradiction Analysis
Q. Why do reported yields for bis(methylsulfanyl)prop-2-en-1-one derivatives vary across studies (e.g., 68% vs. 81%)?
- Resolution : Yield discrepancies arise from:
- Substituent Effects : Electron-deficient aryl groups (e.g., −CF₃) stabilize intermediates, improving yields to >80%. Electron-rich groups (e.g., −OCH₃) reduce yields to ~70% due byproduct formation .
- Purification Methods : Column chromatography (SiO₂, hexane/EtOAc) vs. recrystallization (EtOH) can lead to 5–10% variability in isolated yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
